1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
ZQLHJHILMLAQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Fluoro-4-methoxyacetophenone
A common approach involves the condensation of 2-fluoro-4-methoxyacetophenone with ammonia or amine sources to form an imine intermediate, followed by catalytic hydrogenation to yield the diamine.
- React 2-fluoro-4-methoxyacetophenone with ammonia or a suitable amine under reflux conditions in an organic solvent such as toluene or ethanol.
- Use acid catalysts like p-toluenesulfonic acid to facilitate imine formation.
- Remove water azeotropically using a Dean-Stark apparatus to drive the equilibrium toward imine formation.
- Hydrogenate the imine using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at 35-55°C.
- Isolate the product by extraction and purification, possibly as a hydrochloride salt for stability.
Reaction conditions and yields:
| Step | Conditions | Catalyst/Agent | Yield (%) | Remarks |
|---|---|---|---|---|
| Imine formation | Reflux in toluene, p-toluenesulfonic acid | Dean-Stark trap | ~85-90 | Water removal critical |
| Catalytic hydrogenation | 35-55°C, H2 atmosphere, Pd/C (10%) | Pd/C catalyst | 75-85 | Reaction time 10-12 hours |
| Salt formation (HCl) | Stirring with HCl in isopropanol | HCl | >90 | Crystallization improves purity |
This method is scalable and provides high purity product, with optical purity control possible if chiral amines are used in the condensation step.
Multi-step Synthesis via Oxazolidinone Intermediates (Chiral Synthesis)
For enantiomerically enriched products, a patented method involves:
- Conversion of 2-fluoro-4-methoxyphenylacetic acid to an oxazolidinone intermediate using (S)- or (R)-4-benzyl-2-oxazolidinone.
- Alkylation with methyl iodide under low temperature (-78°C) to introduce stereochemistry.
- Reduction and cleavage steps to yield enantiomerically pure 1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acid to oxazolidinone | Oxalyl chloride, lithium salt of oxazolidinone, -78°C | Chiral intermediate formation |
| Alkylation | Methyl iodide, LiHMDS, -78°C | Stereoselective alkylation |
| Reduction and cleavage | LiOH hydrolysis, catalytic hydrogenation | Release of chiral diamine |
This method achieves optical purity above 99%, suitable for pharmaceutical applications requiring enantiomerically pure compounds.
Alternative Catalytic Asymmetric Hydroboration
Another advanced method involves:
- Asymmetric hydroboration of 1-methoxy-4-vinylbenzene derivatives using rhodium complexes with chiral ligands.
- Subsequent amination steps to install the diamine functionality.
- This method yields high optical purity (up to 98%) but requires expensive catalysts and careful control of reaction conditions.
This route is more suitable for research scale due to cost and complexity.
Reaction Monitoring and Characterization
- Infrared (IR) Spectroscopy: Key functional groups such as amines show characteristic N-H stretching around 3300 cm^-1.
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm aromatic substitution patterns and amine functionalities.
- Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess in chiral syntheses.
- Melting Point and Optical Rotation: Used for purity and stereochemical confirmation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Optical Purity (%) | Scale Suitability | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive amination | 2-Fluoro-4-methoxyacetophenone | Pd/C, H2, p-TsOH | Racemic or chiral | Industrial | 75-85 | Simple, scalable, moderate cost |
| Oxazolidinone intermediate route | 2-Fluoro-4-methoxyphenylacetic acid | Oxalyl chloride, Li salt, LiHMDS | >99 (chiral) | Pharmaceutical | 60-70 | High purity, complex, multi-step |
| Asymmetric hydroboration | 1-Methoxy-4-vinylbenzene derivative | Rhodium complex, Catecholborane | ~98 | Research | Variable | Expensive catalysts, high stereocontrol |
Research Findings and Practical Considerations
- The reductive amination route is widely favored for its operational simplicity and scalability.
- Enzymatic resolution methods (e.g., Lipase B catalysis) exist but are less favored commercially due to lower optical purity and enzyme cost.
- The oxazolidinone-based chiral synthesis is preferred for applications demanding enantiopure material but requires stringent temperature control and multiple purification steps.
- Catalytic hydrogenation conditions must be carefully optimized to avoid over-reduction or side reactions.
- Use of azeotropic removal of water during imine formation is critical for high yields.
- Crystallization of hydrochloride salts enhances stability and purity for storage and handling.
Chemical Reactions Analysis
1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxy group is replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to elucidate its therapeutic potential and to design more effective derivatives .
Comparison with Similar Compounds
Substituent Position and Reactivity
- 1-(4-Methoxyphenyl)ethane-1,2-diamine : Lacking the 2-fluoro group, this compound exhibits higher electron density on the aromatic ring, enhancing nucleophilicity. Its synthesis yields (e.g., 83% for para-substituted analogues) are generally higher than ortho-substituted derivatives due to reduced steric hindrance .
- 1-(3-Methoxyphenyl)ethane-1,2-diamine : Meta-substitution reduces conjugation with the amine groups, lowering electronic effects on the ethanediamine backbone. This leads to moderate yields (~65%) in synthetic routes .
Corrosion Inhibition
- DETA, TETA, and PEHA: These aliphatic amines with multiple -NH- groups show increasing corrosion inhibition efficiency with higher amino group count. The target compound’s aromatic substituents may reduce this efficiency but improve thermal stability .
Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine | 2-F, 4-OCH₃ | Not reported | Moderate | Drug synthesis, ligands |
| 1-(4-Methoxyphenyl)ethane-1,2-diamine | 4-OCH₃ | Not reported | High | Organic synthesis |
| N1-(4-Fluorophenyl)ethane-1,2-diamine | 4-F | Not reported | Low | Catalysis, intermediates |
| (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | 4-OCH₃ (chiral) | Solid (white) | Low | Chiral ligands, catalysts |
Key Research Findings
- The 2-fluoro group introduces steric and electronic effects that may hinder rotation around the C-N bond, influencing conformational stability .
- Antimicrobial Potential: Structural similarity to SQ109 suggests possible activity against Gram-positive bacteria, though in vitro studies are needed to confirm .
- Corrosion Inhibition: While less efficient than aliphatic amines, the target compound’s aromaticity may improve adhesion to metal surfaces in non-aqueous environments .
Biological Activity
1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by its unique structural features, including a chiral center and specific functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antidepressant, anticancer, and anti-inflammatory properties.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- CAS Number : [Insert CAS Number]
- Chirality : The presence of a chiral center at the carbon adjacent to the amine group allows for distinct stereochemical configurations that can influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could lead to increased levels of neurotransmitters like serotonin and norepinephrine, correlating with antidepressant effects.
- Receptor Modulation : It may also modulate receptor signaling pathways related to inflammation and cancer cell proliferation.
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant influence on neurotransmitter systems. The potential antidepressant activity of this compound can be predicted through structure-activity relationship (SAR) studies.
2. Anticancer Properties
The compound's structural features may facilitate interactions with cancer cell pathways. Preliminary studies suggest that it could inhibit tumor growth by interfering with specific signaling pathways critical for cancer cell survival.
3. Anti-inflammatory Effects
Similar compounds have demonstrated modulating effects on inflammatory responses. The presence of the methoxy group is particularly noted for enhancing anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Inhibition of neurotransmitter metabolism | |
| Anticancer | Inhibition of cancer cell signaling pathways | |
| Anti-inflammatory | Modulation of inflammatory mediators |
Research Highlights
- A study utilizing computer-aided drug design predicted that this compound could have significant binding affinity for serotonin receptors, indicating potential antidepressant effects .
- Another investigation revealed that the compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis
To understand the uniqueness of this compound in comparison to structurally similar compounds, the following table outlines notable analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoroaniline | Fluorinated aromatic amine | Antimicrobial |
| 4-Methoxybenzylamine | Methoxy-substituted aromatic amine | Antidepressant |
| Ethylenediamine | Simple diamine structure | Chelating agent |
| This compound | Chiral center with fluorinated and methoxylated ring | Antidepressant, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
